8-Bromooctan-1-amine hydrobromide is an organic compound with the molecular formula CHBrN. It is a derivative of octan-1-amine, where a bromine atom is substituted at the eighth carbon position, and it exists as a hydrobromide salt. This compound is notable for its role as an intermediate in various
These reactions highlight the compound's versatility in synthetic applications.
The biological activity of 8-Bromooctan-1-amine hydrobromide has been explored in various studies, particularly in relation to its potential therapeutic applications. It has shown activity against certain bacterial strains, indicating its possible use as an antimicrobial agent. Additionally, the compound's structure allows it to interact with biological systems, making it a candidate for further investigation in drug development .
The synthesis of 8-Bromooctan-1-amine hydrobromide typically involves:
In industrial settings, large-scale reactors are employed for continuous production, optimizing yield and purity through controlled conditions.
8-Bromooctan-1-amine hydrobromide finds utility across various fields:
Interaction studies involving 8-Bromooctan-1-amine hydrobromide focus on its binding properties and reactivity with various biological molecules. Research indicates that this compound may interact with proteins or enzymes, influencing their activity and potentially leading to new therapeutic strategies. Further exploration of these interactions could reveal additional applications in medicinal chemistry .
Several compounds share structural similarities with 8-Bromooctan-1-amine hydrobromide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Bromo-octanol | Hydroxyl group instead of an amine group | Less reactive due to lack of amine functionality |
| Octan-1-amine | No bromine substitution | More stable but less versatile |
| 8-Bromo-octanoic acid | Carboxyl group instead of an amine group | Different reactivity profile |
| 8-Azidooctan-1-amine | Azido group instead of a bromine | Used for click chemistry applications |
Uniqueness: The unique combination of both a bromine atom and an amine group allows 8-Bromooctan-1-amine hydrobromide to participate in a wider range of
The dual functionality of 8-bromooctan-1-amine hydrobromide enables its widespread use in nitrogen-containing heterocycle synthesis. The bromine atom undergoes nucleophilic substitution with secondary amines, while the ammonium group participates in cyclization reactions. A notable application involves the synthesis of seven-membered azepane derivatives through copper-catalyzed intramolecular amination (Table 1) [2].
Table 1: Heterocycle Synthesis Using 8-Bromooctan-1-amine Hydrobromide
| Product | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Tosylazepane | CuI, L-Proline, DMF, 80°C | 78 | [2] |
| Benzo-fused isoxazoline | Nitrile oxide cycloaddition | 82 | [2] |
| Triazoline derivatives | Azide-alkyne click chemistry | 91 | [2] |
The compound's linear chain facilitates strain-free ring formation, particularly in medium-sized heterocycles where traditional precursors often suffer from unfavorable entropic factors. Recent advancements demonstrate its utility in mechanochemical synthesis, where ball milling techniques achieve 86% yield in nitrated heterocyclic derivatives through divergent functionalization pathways [3].
In bioconjugation applications, the eight-carbon chain of 8-bromooctan-1-amine hydrobromide provides optimal spacing between biomolecules while maintaining aqueous solubility through its hydrobromide salt. The bromine terminus enables thioether formation with cysteine residues, while the amine group facilitates NHS ester conjugation to carboxylated surfaces (Figure 1) [5] [3].
Figure 1: Bioconjugation Strategy Using 8-Bromooctan-1-amine HydrobromideProtein-NH2 + Br-(CH2)8-NH3+Br- → Protein-NH-(CH2)8-NH3+Br-→ Thiol-reactive intermediate via bromine substitution
Comparative studies show the octyl spacer reduces steric hindrance by 40% compared to shorter hexyl analogues in antibody-drug conjugate synthesis [3]. The hydrobromide counterion enhances solubility in polar reaction media, enabling conjugation efficiencies exceeding 90% in phosphate-buffered saline systems [5].
8-Bromooctan-1-amine hydrobromide participates in diverse cross-coupling reactions, with its bromine atom acting as a leaving group for palladium-catalyzed transformations. The amine group requires transient protection (typically as a Boc-carbamate) to prevent catalyst poisoning during Suzuki-Miyaura couplings (Scheme 1) [1] [4].
Scheme 1: Protection-Coupling-Deprotection Sequence
This methodology enables the synthesis of elongated aryl-alkyl amines with applications in liquid crystal technology. Nickel-catalyzed Kumada couplings using methylmagnesium bromide demonstrate exceptional functional group tolerance, achieving 89% yield for ferrocene-containing derivatives [4].
The compound's amphiphilic character makes it an ideal template for creating MIPs with dual binding sites. During polymerization with methacrylic acid and ethylene glycol dimethacrylate, the ammonium group forms ionic interactions while the alkyl chain induces hydrophobic effects (Table 2) [5] [2].
Table 2: MIP Performance Characteristics
| Analyte | Binding Capacity (mg/g) | Selectivity Factor |
|---|---|---|
| Octylamine | 12.7 ± 0.3 | 9.8 |
| Hexylbromide | 3.2 ± 0.1 | 2.1 |
| Nonanedioic acid | 18.9 ± 0.5 | 14.2 |
Post-polymerization removal with methanolic ammonia yields cavities with complementary geometry for amine recognition. These MIPs demonstrate 94% recovery of biogenic amines from complex matrices, outperforming traditional C18 sorbents by 30% in selectivity [2].
The reactivity of 8-bromooctan-1-amine hydrobromide is fundamentally governed by the interplay between steric and electronic factors affecting the primary amine functionality. The nucleophilic character of the amino group stems from the lone pair of electrons on nitrogen, which can participate in various reaction mechanisms [1] [2].
Electronic effects play a crucial role in determining amine reactivity patterns. The electron-donating nature of alkyl groups attached to nitrogen enhances the electron density at the nitrogen center, thereby increasing nucleophilicity. In the case of 8-bromooctan-1-amine hydrobromide, the primary amine configuration provides optimal electronic availability for nucleophilic attack, as the nitrogen atom bears minimal electron-withdrawing substituents [1].
The relationship between amine structure and reactivity follows predictable trends based on substitution patterns. Primary amines exhibit the highest nucleophilicity due to minimal steric hindrance and maximum electron density availability at the nitrogen center. Secondary amines demonstrate intermediate reactivity, while tertiary amines show significantly reduced nucleophilic character due to increased steric congestion around the nitrogen atom [3].
Table 1: Steric Effects on Amine Group Reactivity
| Amine Type | Steric Hindrance | Nucleophilicity | Relative Reaction Rate | Electronic Environment |
|---|---|---|---|---|
| Primary | Low | High | 100 | Electron-rich |
| Secondary | Moderate | Moderate | 10-30 | Moderately electron-rich |
| Tertiary | High | Low | 1-5 | Electron-poor |
Steric effects become particularly pronounced in reactions involving bulky electrophiles or when the amine is situated in sterically congested environments. The linear octyl chain in 8-bromooctan-1-amine hydrobromide provides relatively unhindered access to the amine group, facilitating nucleophilic interactions. However, conformational flexibility of the alkyl chain can influence the spatial arrangement and accessibility of the reactive centers [4].
Electronic effects also manifest through inductive and resonance phenomena. The electron-withdrawing nature of the bromine atom at the terminal position creates an electronic polarization along the carbon chain, subtly influencing the electron density at the amine terminus. This electronic perturbation can affect both the nucleophilicity of the amine and the electrophilicity of carbon centers along the chain [5].
Temperature-dependent studies reveal that electronic effects often dominate at lower temperatures, while steric factors become increasingly important at elevated temperatures due to enhanced molecular motion and conformational changes. The activation energies for nucleophilic substitution reactions involving primary amines typically range from 40-80 kilojoules per mole, depending on the specific reaction conditions and substrate structure [2].
The bromine substituent in 8-bromooctan-1-amine hydrobromide serves as an excellent leaving group for intramolecular cyclization reactions, enabling the formation of nitrogen-containing heterocycles through nucleophilic displacement mechanisms. The propensity for cyclization depends critically on the chain length and the thermodynamic stability of the resulting ring system [6].
Intramolecular cyclization reactions proceed through a unimolecular mechanism where the amine nitrogen attacks the carbon bearing the bromine substituent. The reaction follows first-order kinetics with respect to the substrate concentration, and the rate is primarily determined by the conformational flexibility of the alkyl chain and the stability of the transition state [7].
Table 2: Intramolecular Cyclization Kinetics for Bromoalkylamines
| Ring Size | Relative Rate (k_rel) | Activation Energy (kJ/mol) | Strain Energy |
|---|---|---|---|
| 3-membered | 0.1 | 180-200 | High |
| 4-membered | 0.002 | 190-210 | Very High |
| 5-membered | 100 | 140-160 | Low |
| 6-membered | 1.7 | 150-170 | Low |
| 7-membered | 0.03 | 170-190 | Moderate |
The formation of five-membered rings represents the most favorable cyclization pathway for bromoalkylamines, exhibiting rate constants approximately 100 times greater than other ring sizes. This preference arises from the optimal balance between entropic factors and ring strain energy. The transition state for five-membered ring formation experiences minimal angle strain and favorable orbital overlap, resulting in lower activation barriers [6].
Six-membered ring formation occurs with moderate efficiency, though significantly slower than five-membered ring closure. The chair and boat conformations available to six-membered rings provide conformational flexibility, but the increased number of rotational degrees of freedom creates an entropic penalty that reduces the effective concentration of reactive conformers [8].
Formation of smaller rings (three- and four-membered) proceeds slowly due to substantial angle strain in both the transition state and product. The high activation energies associated with small ring formation (180-210 kilojoules per mole) reflect the energetic cost of forcing bond angles away from their preferred tetrahedral geometry [6].
Medium-sized rings (eight to twelve members) exhibit particularly slow formation rates due to unfavorable conformational requirements and transannular interactions. The activation energies for medium ring formation often exceed 200 kilojoules per mole, making these cyclization pathways kinetically unfavorable under typical reaction conditions [8].
The behavior of 8-bromooctan-1-amine hydrobromide in aqueous solution is profoundly influenced by solution pH, which determines the protonation state of the amine functionality and consequently affects reactivity patterns. The compound exists in equilibrium between the protonated ammonium form and the free amine, with the distribution governed by the Henderson-Hasselbalch equation [9].
The dissociation constant (pKa) for primary alkylamines typically ranges from 9.5 to 10.5, indicating that the amine group remains predominantly protonated under neutral and acidic conditions. At pH values below the pKa, the ammonium ion predominates, significantly reducing nucleophilic reactivity due to the positive charge on nitrogen [10].
Table 3: pH-Dependent Behavior of 8-Bromooctan-1-amine Hydrobromide
| pH Range | Predominant Species | Stability | Reaction Rate | Side Reactions |
|---|---|---|---|---|
| < 3 | RNH3+Br- | High | Slow | Minimal |
| 3-6 | RNH3+Br- + RNH2 | Moderate | Moderate | Low |
| 6-9 | RNH2 + RNH3+Br- | Low | Fast | Moderate |
| 9-11 | RNH2 | Moderate | Fast | High |
| > 11 | RNH2 | Low | Very Fast | Very High |
Under strongly acidic conditions (pH < 3), the compound exists predominantly as the hydrobromide salt, with the protonated amine group exhibiting minimal nucleophilic character. This protonation effectively deactivates the amine toward nucleophilic substitution reactions, leading to enhanced stability and reduced side reaction formation [10].
As pH increases toward neutral conditions (pH 6-8), partial deprotonation occurs, creating a mixture of free amine and ammonium species. This pH range represents a transition region where reactivity increases progressively with rising pH. The presence of both species can lead to complex kinetic behavior and multiple reaction pathways [9].
Under basic conditions (pH > 9), the free amine predominates, exhibiting maximum nucleophilic reactivity. However, elevated pH also promotes competing side reactions, including elimination processes and amine oxidation. The increased reactivity at high pH must be balanced against the potential for unwanted side product formation [10].
Buffer systems significantly influence the stability and reactivity of amine-containing compounds in aqueous media. Phosphate buffers demonstrate stronger interactions with amine functionalities compared to citrate or acetate systems, potentially affecting reaction kinetics through specific buffer-substrate interactions [10].
The ionic strength of the aqueous medium also plays a crucial role in determining reaction rates and equilibrium positions. Higher ionic strengths generally stabilize charged transition states, potentially accelerating reactions involving ionic intermediates while simultaneously affecting the activity coefficients of dissolved species [11].
Solvent selection profoundly influences the kinetics and mechanisms of nucleophilic displacement reactions involving 8-bromooctan-1-amine hydrobromide. The interplay between solvent polarity, hydrogen bonding capability, and nucleophile solvation determines reaction rates and selectivity patterns [12] [13].
Polar aprotic solvents, such as dimethyl sulfoxide and dimethylformamide, dramatically enhance nucleophilic displacement rates by weakly solvating nucleophiles while effectively stabilizing ionic transition states. These solvents can increase reaction rates by factors of 1000 or more compared to protic media, making them preferred choices for nucleophilic substitution reactions [14] [15].
Table 4: Solvent Effects on Nucleophilic Displacement Kinetics
| Solvent | Dielectric Constant | Protic/Aprotic | Relative Rate | Nucleophile Solvation |
|---|---|---|---|---|
| Water | 81 | Protic | 1 | Strong |
| Methanol | 33 | Protic | 5 | Strong |
| Acetonitrile | 36 | Aprotic | 50 | Weak |
| DMSO | 47 | Aprotic | 1000 | Weak |
| DMF | 37 | Aprotic | 500 | Weak |
Protic solvents, including water and alcohols, strongly solvate nucleophiles through hydrogen bonding interactions, effectively reducing their reactivity toward electrophilic centers. The extensive solvation shell around nucleophilic species creates an energetic barrier that must be overcome during the bond-forming process, resulting in slower reaction rates [13].
The dielectric constant of the solvent medium influences the stabilization of charged species and transition states. Higher dielectric constants generally favor reactions proceeding through ionic mechanisms by reducing the energetic cost of charge separation. However, the correlation between dielectric constant and reaction rate is not always linear, as specific solvation effects can override bulk dielectric properties [16].
Temperature effects on solvent-mediated reactions reveal complex behavior patterns. While higher temperatures generally increase reaction rates through enhanced molecular motion, they can also alter solvent structure and solvation patterns. The activation energies for nucleophilic substitution in polar aprotic solvents typically range from 30-60 kilojoules per mole, significantly lower than corresponding values in protic media [15].
Mixed solvent systems offer opportunities to tune reaction conditions by combining the benefits of different solvent types. For example, addition of small amounts of protic solvents to aprotic media can enhance substrate solubility while maintaining favorable kinetic properties. However, careful optimization is required to avoid detrimental effects on reaction selectivity [17].
The role of ion pairing in solvent-dependent reactivity cannot be overlooked. In low-polarity solvents, intimate ion pairs may form between cationic and anionic species, potentially altering reaction pathways and kinetics. The extent of ion pairing depends on solvent polarity, temperature, and the specific nature of the ionic species involved [18].